molecular formula C7H7N3O2S B049703 Imidazo[1,5-a]pyridine-1-sulfonamide CAS No. 112582-51-1

Imidazo[1,5-a]pyridine-1-sulfonamide

Cat. No. B049703
M. Wt: 197.22 g/mol
InChI Key: FMDANPBWUWXKQG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-sulfonamide is a heterocyclic compound that has been extensively studied due to its potential as a therapeutic agent. This compound has been found to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of Imidazo[1,5-a]pyridine-1-sulfonamide is not fully understood. However, it has been suggested that it inhibits various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. For example, it has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.

Biochemical And Physiological Effects

Imidazo[1,5-a]pyridine-1-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, it has shown antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of Imidazo[1,5-a]pyridine-1-sulfonamide is its broad spectrum of biological activities, which makes it a potential therapeutic agent for various diseases. It also has good solubility in water and organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of this compound is its low stability, which can lead to degradation during storage and handling.

Future Directions

There are several future directions for the research on Imidazo[1,5-a]pyridine-1-sulfonamide. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its biological activities. Additionally, the development of more stable analogs of Imidazo[1,5-a]pyridine-1-sulfonamide can improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Imidazo[1,5-a]pyridine-1-sulfonamide can be achieved through various methods, including the reaction of 2-aminopyridine with sulfonamide, the reaction of 2-amino-3-cyano-4H-imidazole with arylsulfonyl chloride, and the reaction of 2-aminopyridine with arylsulfonyl isocyanate. The yield and purity of the compound depend on the reaction conditions, such as the reaction time, temperature, and solvent used.

Scientific Research Applications

Imidazo[1,5-a]pyridine-1-sulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has shown antimicrobial activity against various bacteria and fungi.

properties

CAS RN

112582-51-1

Product Name

Imidazo[1,5-a]pyridine-1-sulfonamide

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-1-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-6-3-1-2-4-10(6)5-9-7/h1-5H,(H2,8,11,12)

InChI Key

FMDANPBWUWXKQG-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=CN2C=C1)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)S(=O)(=O)N

synonyms

Imidazo[1,5-a]pyridine-1-sulfonamide (9CI)

Origin of Product

United States

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